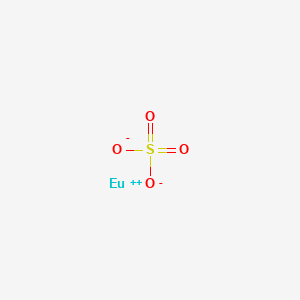

Europium(2+) sulphate

Vue d'ensemble

Description

Europium(2+) sulphate is an inorganic compound with the formula EuSO4 . It exists in two known polymorphs, α and the more stable β . Both polymorphs are colorless . The β polymorph is isostructural with barium sulfate, making it insoluble in water .

Synthesis Analysis

Europium(2+) sulphate is synthesized by adding soluble europium(II) salts to dilute sulfuric acid . Another method involves using EuS as a starting material . The compound contains divalent europium and crystallizes in the orthorhombic crystal system .

Molecular Structure Analysis

The molecular formula of Europium(2+) sulphate is EuO4S . It has an average mass of 248.027 Da and a monoisotopic mass of 248.872925 Da . The compound crystallizes in the orthorhombic crystal system, space group Pnma .

Chemical Reactions Analysis

Europium(2+) sulphate is generated by the addition of soluble europium(II) salts to dilute sulfuric acid . The compound contains divalent europium .

Physical And Chemical Properties Analysis

Europium(2+) sulphate is a white solid with a density of 4.98 g/cm³ . It has a molar mass of 248.02 g·mol⁻¹ .

Applications De Recherche Scientifique

Synthesis of Europium Sulfides

Europium sulfides, such as EuS and Eu3S4, can be synthesized through sulfurization processes involving europium(2+) sulfate. These compounds have potential applications in optoelectronics and phosphors due to their luminescent properties .

Selective Reduction and Separation

Europium(2+) sulfate can be used in processes for the selective reduction and separation of europium from mixed rare earth elements. This is crucial for the production of high-purity europium for various industrial applications .

Crystallography and Material Science

The compound is utilized in crystallography and material science research to produce highly crystalline powders of europium sulfate, which are essential for studying the structural properties of materials .

Bioadsorption

Europium(2+) sulfate interacts with sulfur-based polysaccharides from red algae, which can be used as bioadsorbents for europium ions. This application is significant in environmental science for the removal of rare earth elements from wastewater .

Safety and Hazards

While specific safety and hazards information for Europium(2+) sulphate is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. This includes avoiding dust formation, avoiding breathing in mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mécanisme D'action

Target of Action

Europium(2+);sulfate, also known as Sulfuric acid, europium(2+) salt (1:1) or Europium(2+) sulphate, is an inorganic compound with the formula EuSO4 It’s known that europium, in its divalent state, tends to form binary compounds as well as compounds with complex non-oxidizing ions .

Mode of Action

The compound is formed as a result of the reduction of a solution of europium (III) chloride in a Jones reducer on zinc amalgam in sulfuric acid under inert conditions . More research is needed to fully understand its mode of action.

Biochemical Pathways

Europium(2+);sulfate may be involved in sulfation pathways, which are understood as the oxidative branch of sulfur metabolism . Core to sulfation pathways is sulfate activation, the transfer of sulfate to biological acceptor molecules, and its dynamic cleavage in a spatially and temporally specific manner . .

Pharmacokinetics

The compound is known to be insoluble in water , which could impact its bioavailability

Result of Action

The compound is known to be an indirect bandgap material with a bandgap close to direct electronic transition . The emission lifetime of divalent europium d-f emission in EuSO4 shows an unusual behavior for stoichiometric compounds, as it shortens upon cooling from 1.11(1) μs at room temperature to 0.44(1) μs at 77 K .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Europium(2+);sulfate. For instance, the rate of interaction of sulfides with sulfuric acid, a process involved in the formation of Europium(2+);sulfate, is influenced by the formation of a hindering layer of insoluble compound on the surface of the particles

Propriétés

IUPAC Name |

europium(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQORTHCHCYWSQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Eu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884249 | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10031-54-6 | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(2+) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.